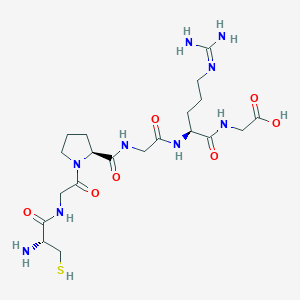![molecular formula C12H28O3Si B14239833 (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol CAS No. 429687-45-6](/img/structure/B14239833.png)
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is a chemical compound that features a tert-butyl(dimethyl)silyl group attached to a hexane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction can be summarized as follows:
Protection of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of deprotected diol or other substituted derivatives.
Scientific Research Applications
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group modifications are necessary.
Industry: Applied in the production of specialty chemicals and materials where precise control over molecular structure is essential.
Mechanism of Action
The mechanism by which (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol exerts its effects involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The tert-butyl(dimethyl)silyl group is stable under a variety of conditions but can be selectively removed when desired, allowing for controlled deprotection and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Hexane-1,2-diol: The unprotected form of the compound.
tert-Butyldimethylsilyl ether: Another silyl ether used for protecting hydroxyl groups.
Uniqueness
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is unique due to its specific configuration and the presence of both a silyl protecting group and a diol backbone. This combination allows for selective protection and deprotection, making it a valuable tool in complex synthetic pathways.
Properties
CAS No. |
429687-45-6 |
|---|---|
Molecular Formula |
C12H28O3Si |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
(2R)-6-[tert-butyl(dimethyl)silyl]oxyhexane-1,2-diol |
InChI |
InChI=1S/C12H28O3Si/c1-12(2,3)16(4,5)15-9-7-6-8-11(14)10-13/h11,13-14H,6-10H2,1-5H3/t11-/m1/s1 |
InChI Key |
YGMNTPDYZVJPIJ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CO)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
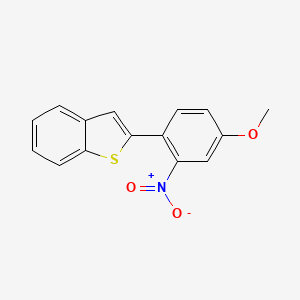
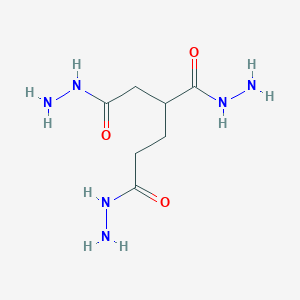
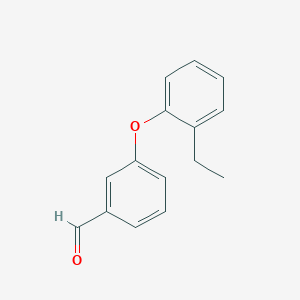
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

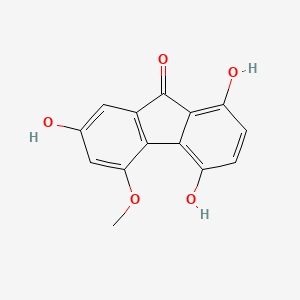
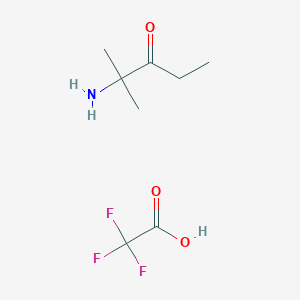
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
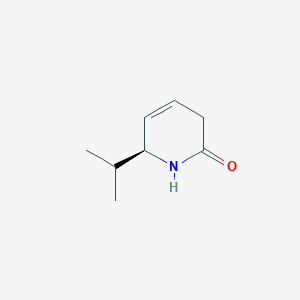
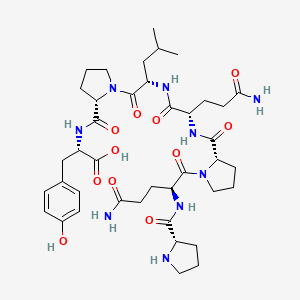
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
